REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]=1[C:6]#[N:7])([O-])=O.[CH:15](N)([CH3:17])[CH3:16]>CN(C=O)C>[CH:15]([NH:1][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]=1[C:6]#[N:7])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at 50° C. under nitrogen for ten minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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EXTRACTION
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Details
|
dilution with H2O and extraction with EtOAc, solvents of the combined organic phases
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Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (Biotage system, 80 g silicagel column)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |